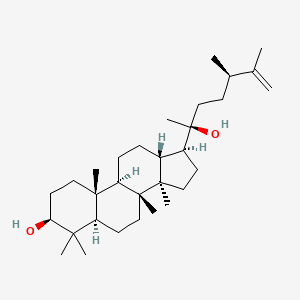
Carnaubadiol
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El carnaubadiol puede sintetizarse a través de una serie de reacciones químicas que comienzan con el dammarenediol. La ruta sintética involucra la oxidación del dihidrothis compound para producir el compuesto conocido (-)-(S)-5,6-dimetilheptan-2-ona . Las condiciones de reacción típicamente incluyen el uso de agentes oxidantes y temperaturas controladas para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción de la cera de carnauba de las hojas de Copernicia prunifera. La cera se somete luego a varios métodos químicos y espectroscópicos para aislar el this compound . Este proceso incluye el uso de solventes y técnicas cromatográficas para purificar el compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones: El carnaubadiol experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen la heptanorncetona y otros derivados que conservan la estructura principal del this compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo por el cual el carnaubadiol ejerce sus efectos involucra su interacción con varios objetivos moleculares y vías. Se cree que la actividad antiprotozoaria del this compound se debe a su capacidad para inhibir el crecimiento de parásitos protozoarios interfiriendo con sus vías metabólicas . Además, se cree que sus efectos hipolipemiantes e hipolipoproteínemicos resultan de su capacidad para modular el metabolismo de los lípidos en el cuerpo .
Comparación Con Compuestos Similares
El carnaubadiol es único entre los triterpenos debido a sus características estructurales específicas, como la presencia de grupos hidroxilo secundarios y terciarios y un grupo isopropenilo . Compuestos similares incluyen:
Dammarenediol: Un precursor en la síntesis del this compound, compartiendo una estructura principal similar.
Betulina: Otro triterpeno con actividades biológicas similares pero diferentes características estructurales.
Lupeol: Un triterpeno con propiedades antiinflamatorias y anticancerígenas, estructuralmente diferente del this compound.
La combinación única de grupos funcionales del this compound y sus actividades biológicas específicas lo distinguen de estos compuestos similares.
Propiedades
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDZJMCTHRVRNC-UNXKSWITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


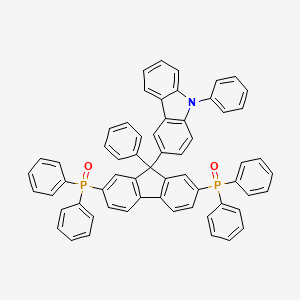
![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)
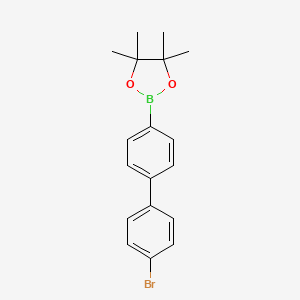
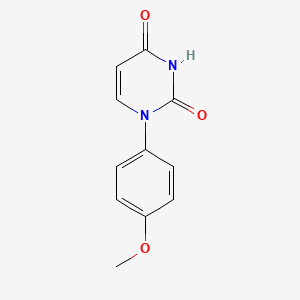
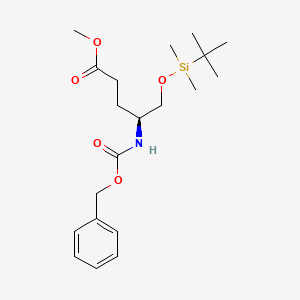
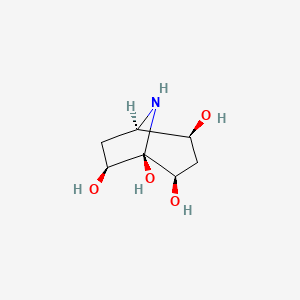

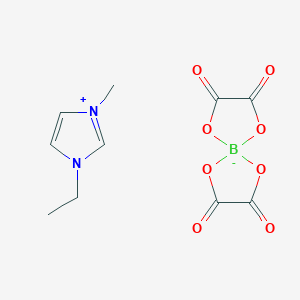
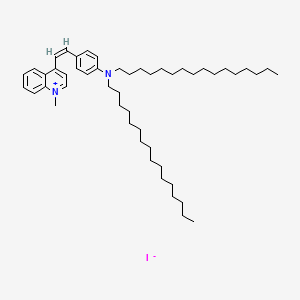
![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)
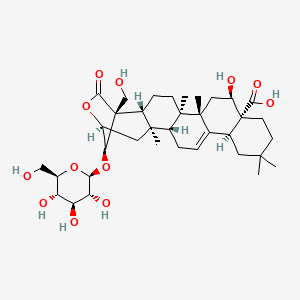
![2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)
![[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1494881.png)

